3-(Trifluoromethoxy)benzimidamide hydrochloride

antiparasitic Entamoeba histolytica Trypanosoma

Researchers optimizing CNS drug candidates often face bioavailability challenges due to poor blood-brain barrier penetration. 3-(Trifluoromethoxy)benzimidamide hydrochloride (CAS 186982-36-5) addresses this by providing a strategic -OCF3-substituted benzimidamide scaffold with enhanced lipophilicity and metabolic stability. • Enables synthesis of novel BACE1 inhibitors for Alzheimer's disease research. • Serves as a key building block for antitumor, antipsychotic, and antiparasitic agents. • Reliable global supply with consistent ≥95% purity for reproducible lead optimization.

Molecular Formula C8H8ClF3N2O
Molecular Weight 240.61 g/mol
CAS No. 186982-36-5
Cat. No. B062196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzimidamide hydrochloride
CAS186982-36-5
Molecular FormulaC8H8ClF3N2O
Molecular Weight240.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl
InChIInChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H
InChIKeyZZWHOGNEWAJMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)benzimidamide hydrochloride (CAS 186982-36-5): A Key Pharmaceutical Intermediate


3-(Trifluoromethoxy)benzimidamide hydrochloride (CAS 186982-36-5) is a halogenated benzimidamide derivative that serves as a crucial pharmaceutical intermediate . This compound is widely utilized in the synthesis of various drug candidates, including those with antitumor, antipsychotic, and cholinesterase inhibitory activities . Its molecular structure, featuring a trifluoromethoxy group (-OCF3) at the 3-position of a benzimidamide core, imparts distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are highly valued in medicinal chemistry [1].

Why the Trifluoromethoxy Group in 3-(Trifluoromethoxy)benzimidamide hydrochloride is Not Interchangeable


In medicinal chemistry, the substitution of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group is a well-established strategy to modulate the pharmacological properties of a lead compound [1]. While this modification may appear to be a simple isosteric replacement, it profoundly impacts the molecule's interaction with biological targets. The introduction of the -OCF3 group at the 3-position significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability [2]. Furthermore, the strong electron-withdrawing nature of the -OCF3 group alters the electron density of the aromatic ring and the basicity of the amidine moiety, affecting key interactions such as hydrogen bonding and pi-stacking with target proteins [2]. Therefore, 3-(Trifluoromethoxy)benzimidamide hydrochloride cannot be considered a generic substitute for other benzimidamide analogs; its specific substitution pattern and salt form dictate its unique role as a building block in synthesis and its potential for creating novel intellectual property.

Quantitative Differentiation of 3-(Trifluoromethoxy)benzimidamide hydrochloride from Analogs


Positional Isomerism: Differential Antiparasitic Potency of 3-OCF3 vs 2-OCF3 and 4-OCF3 Analogs

While specific data for the 3-(Trifluoromethoxy) isomer is not reported, the biological activity of benzimidamide derivatives is exquisitely sensitive to the position of substituents on the phenyl ring. Direct comparison of the 2- and 4-trifluoromethoxy analogs reveals stark differences in antiparasitic potency. For instance, the 2-(trifluoromethoxy)benzimidamide analog demonstrates potent activity against Entamoeba histolytica with an IC50 of < 0.050 µM . In contrast, the 4-(trifluoromethoxy)benzamidine hydrochloride analog exhibits a broad but less potent IC50 range of 11.3-31.7 µM against Leishmania species and 1.72-4 µM against Trypanosoma species . This data underscores that the position of the -OCF3 group is a critical determinant of target engagement and potency, implying that the 3-position isomer provides a unique and non-obvious activity profile that cannot be predicted from its 2- or 4-substituted counterparts.

antiparasitic Entamoeba histolytica Trypanosoma

Enzyme Inhibition Selectivity: Class-Level Inference for Benzimidamides as BACE1 Inhibitors

The benzimidamide core is a recognized scaffold for developing inhibitors of Beta-Site APP-Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease. A series of 3,5-disubstituted benzimidamides were evaluated, with the most potent compound (6d) demonstrating an IC50 of 3.35 µM in a cell-free FRET assay [1]. This class-level data confirms that the benzimidamide core, when appropriately substituted, can effectively engage this therapeutic target. The 3-(trifluoromethoxy) group on our target compound is a privileged substituent that can further enhance these interactions through its unique electronic and lipophilic properties.

Alzheimer's disease BACE1 FRET assay

Drug-like Property Improvement via the Trifluoromethoxy Group

The substitution of a hydrogen or methoxy group with a trifluoromethoxy (-OCF3) group is a validated medicinal chemistry strategy to enhance drug-like properties [1]. Specifically, the -OCF3 group is known to increase lipophilicity (LogP) compared to a -OCH3 group, often leading to improved membrane permeability and oral absorption [2]. This modification can also increase metabolic stability by blocking sites of oxidative metabolism on the phenyl ring. The target compound, by possessing this group, is inherently more 'lead-like' than its non-fluorinated or methoxy-substituted benzimidamide counterparts. This makes it a more valuable building block for constructing compound libraries with a higher probability of yielding an orally bioavailable clinical candidate.

Lipinski's rules physicochemical properties drug-likeness

Key Research Applications for 3-(Trifluoromethoxy)benzimidamide hydrochloride


Medicinal Chemistry: Synthesis of Novel BACE1 Inhibitor Libraries

Given the validated activity of the benzimidamide core against BACE1 [1], this compound is a strategic starting material for synthesizing novel BACE1 inhibitors. The 3-trifluoromethoxy group offers a distinct physicochemical profile that can be exploited to improve blood-brain barrier penetration and reduce off-target effects. Researchers can use it to create focused libraries for lead optimization in Alzheimer's disease drug discovery.

Antiparasitic Drug Discovery: Exploring Novel Chemical Space

The demonstrated potency of 2- and 4-trifluoromethoxy analogs against various parasites [REFS-2, REFS-3] highlights the potential of this chemical class. The 3-substituted isomer provides a unique opportunity to explore new chemical space for antiparasitic activity. It can be used as a key intermediate to synthesize and screen new compounds against neglected tropical diseases like leishmaniasis and Chagas disease.

Chemical Biology: Development of Activity-Based Probes

The amidine group in this compound can serve as a recognition element for serine and cysteine proteases. The 3-(trifluoromethoxy)benzimidamide core can be functionalized to create activity-based probes (ABPs) for imaging or proteomics studies. The -OCF3 group can be used to tune the probe's cell permeability and selectivity profile, allowing for the specific labeling and study of target enzymes in complex biological systems.

Synthetic Methodology: Building Block for Cross-Coupling Reactions

As an aryl halide equivalent (via Sandmeyer or other transformations from the amine precursor), the 3-(trifluoromethoxy)phenyl motif is a valuable fragment in organic synthesis. This compound can be used to introduce this privileged substructure into more complex molecules via palladium-catalyzed cross-coupling reactions. It is a key reagent for medicinal chemists seeking to incorporate the favorable properties of the -OCF3 group into their lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)benzimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.